

GSK180736A: A Comparative Analysis of Potency Against GRK2 and ROCK1

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Compound of Interest

Compound Name: GSK180736A

Cat. No.: B15607823

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This guide provides a detailed comparison of the inhibitory activity of **GSK180736A** against two key serine/threonine kinases: G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document is intended for researchers, scientists, and drug development professionals interested in the selectivity profile of this compound.

Data Summary

The inhibitory potency of **GSK180736A** against GRK2 and ROCK1 is summarized in the table below. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Target Kinase	IC ₅₀ of GSK180736A
GRK2	0.77 μM (770 nM)[1][2][3][4][5]
ROCK1	100 nM (0.1 μM)[1][2][3][5]

GSK180736A demonstrates significantly higher potency against ROCK1 compared to GRK2, with an IC₅₀ value that is approximately 7.7-fold lower. While it is an effective inhibitor for both kinases, its preferential activity towards ROCK1 is a critical consideration for its application in experimental settings. The compound also shows weak inhibition of Protein Kinase A (PKA) with an IC₅₀ of 30 μM.[1][2][3] It has been shown to be over 100-fold selective for GRK2 over other GRKs.[1][2]

Experimental Protocols

The IC₅₀ values presented were determined using established in vitro kinase assays. While specific laboratory protocols may vary, the general methodologies are outlined below.

Kinase Inhibition Assay (General Protocol)

A common method for determining kinase activity and inhibition is the ADP-Glo™ Kinase Assay.[6] This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction.

Workflow:

- **Kinase Reaction:** The kinase (GRK2 or ROCK1), its specific substrate, and ATP are incubated in a reaction buffer.
- **Inhibitor Addition:** A range of concentrations of **GSK180736A** is added to the reaction mixture.
- **ADP-Glo™ Reagent Addition:** After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- **Kinase Detection Reagent Addition:** The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.
- **Luminescence Measurement:** The luminescent signal, which is proportional to the ADP concentration and thus the kinase activity, is measured using a luminometer.
- **IC₅₀ Calculation:** The IC₅₀ value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

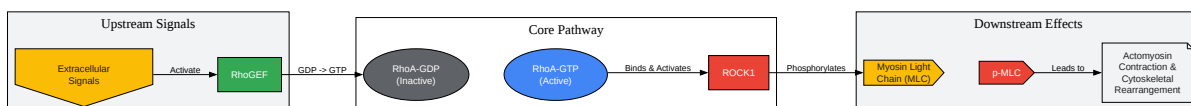
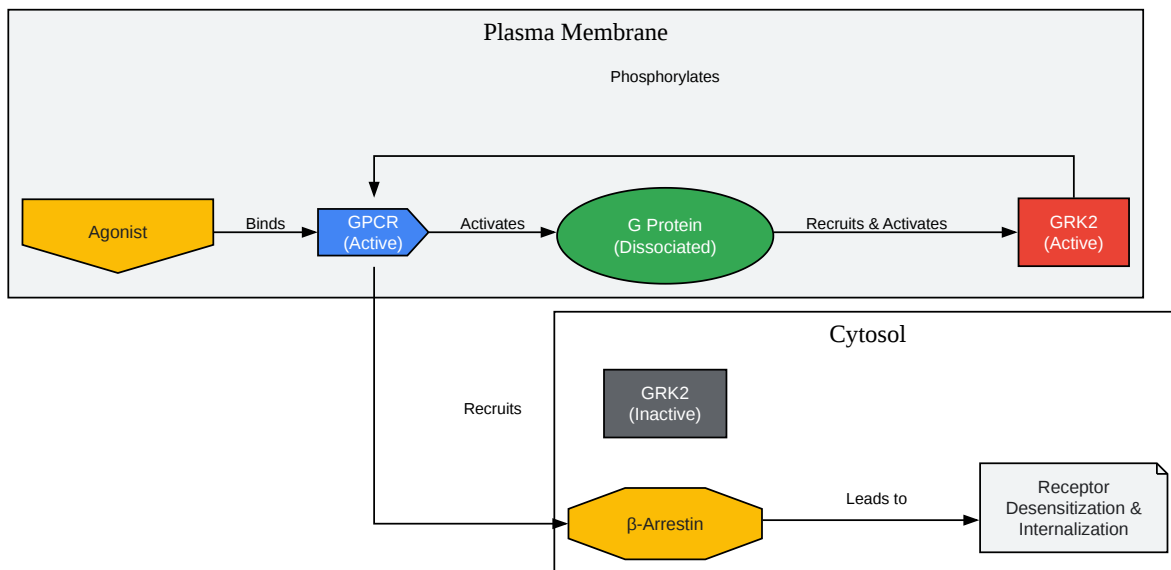
For ROCK1 inhibition assays, a luciferase-based kinase assay can be employed using a specific substrate like the S6 peptide.[7] Kinetic activity of inhibitors against GRKs can be determined in a buffer containing HEPES, MgCl₂, DDM, with the kinase, a substrate like tubulin, and ATP.[6]

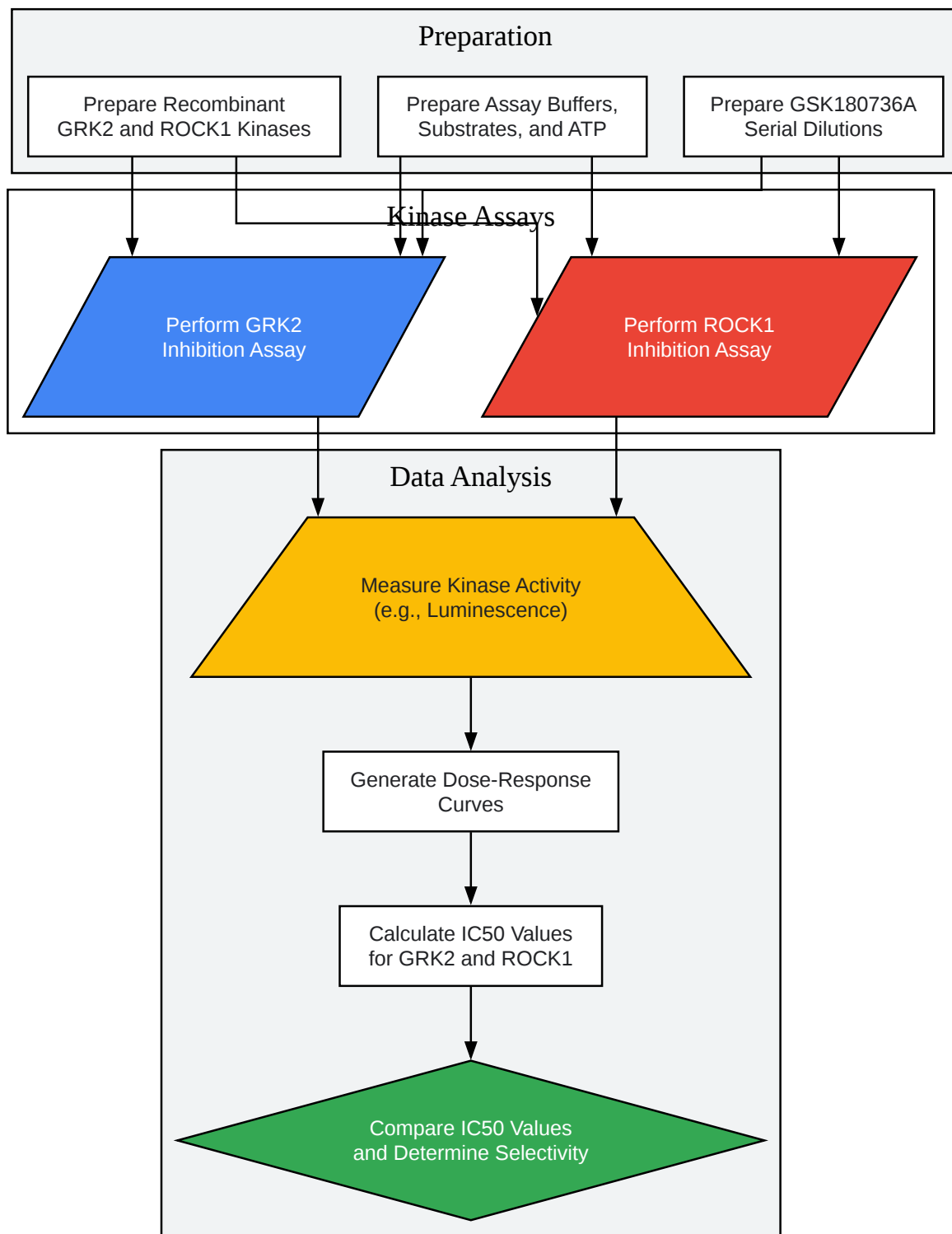
Signaling Pathways

To understand the functional implications of inhibiting GRK2 and ROCK1, it is essential to consider their roles in cellular signaling.

GRK2 Signaling Pathway

GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling.[8][9][10] Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor.[10] This phosphorylation event promotes the binding of β -arrestin, which leads to receptor desensitization and internalization, effectively dampening the signaling cascade.[9] GRK2 can also interact with other signaling molecules, indicating its role extends beyond GPCR regulation.[11][12]





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